Monoammonium L-glutamate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-aminopentanedioic acid;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.H3N/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H3/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKGGXPMPXXISP-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56-86-0 (Parent) | |
| Record name | Monoammonium L-glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, practically odourless crystals or crystalline powder | |
| Record name | MONOAMMONIUM GLUTAMATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Freely soluble in water; practically insoluble in ethanol or ether | |
| Record name | MONOAMMONIUM GLUTAMATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
7558-63-6 | |
| Record name | Ammonium glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7558-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monoammonium L-glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM GLUTAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/245K560GAW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic and Biosynthetic Pathways of Monoammonium L Glutamate and Its Precursors
Microbial Fermentation Processes for L-Glutamic Acid Production
The advent of microbial fermentation revolutionized the production of L-glutamic acid, offering a highly specific and cost-effective alternative to chemical synthesis. The workhorse of this industry is the Gram-positive soil bacterium, Corynebacterium glutamicum, first identified in 1956 as a potent L-glutamate producer. This microorganism, along with other related genera, has been the subject of extensive research to optimize its metabolic capabilities for maximal L-glutamic acid output.
Genetic Engineering and Strain Optimization in Industrial Microorganisms
Modern production strains of Corynebacterium glutamicum are far removed from their wild-type ancestors, having undergone decades of targeted genetic improvement. Genetic engineering techniques have been pivotal in enhancing L-glutamate production by modifying key metabolic pathways. One common strategy involves the knockout of genes encoding enzymes that divert carbon flow away from the desired product. For instance, deleting the gene for alanine (B10760859) aminotransferase (alaT) has been shown to reduce the formation of the byproduct alanine.
Furthermore, advanced genetic tools like CRISPR interference (CRISPRi) have enabled precise and rapid remodeling of metabolic pathways. This technology allows for the targeted reduction of gene expression without permanent deletion, facilitating the fine-tuning of metabolic fluxes to enhance L-glutamate titers.
Metabolic Engineering Approaches for Enhanced L-Glutamate Titer and Yield
Metabolic engineering focuses on the rational redesign of metabolic networks to improve the production of a target compound. A critical focus in C. glutamicum has been the enhancement of the carbon flow towards α-ketoglutarate, the direct precursor to L-glutamate. This is often achieved by modulating the activity of key enzymes. For example, optimizing the ribosome-binding site (RBS) sequence to reduce the activity of α-ketoglutarate dehydrogenase complex channels more α-ketoglutarate towards L-glutamate synthesis.
Another crucial aspect is improving the export of L-glutamate out of the cell to overcome feedback inhibition and increase the final product concentration in the fermentation broth. Rational design and engineering of glutamate (B1630785) transporters have been successful in increasing the efflux capacity of the production strains. The overexpression of genes like vgb, which encodes for Vitreoscilla hemoglobin, has also been shown to improve oxygen uptake and subsequently enhance cell growth and L-glutamate production.
| Genetic Modification Strategy | Target Gene/Enzyme | Effect on L-Glutamate Production | Reference |
|---|---|---|---|
| Byproduct formation reduction | alaT (alanine aminotransferase) | Reduced alanine byproduct, increasing carbon flow to glutamate | |
| Enhancing precursor supply | α-ketoglutarate dehydrogenase | Reduced activity directs more α-ketoglutarate to glutamate | |
| CRISPRi-mediated repression | pyk (pyruvate kinase) | Increased L-glutamate production by up to 3.2-fold | |
| Improved oxygen uptake | vgb (Vitreoscilla hemoglobin) | 23% more L-glutamate in shake-flask culture |
Substrate Metabolism and Carbon Source Utilization in Bioreactor Systems
The efficiency of L-glutamic acid fermentation is heavily dependent on the effective utilization of carbon sources. Glucose is a commonly used substrate in industrial fermentation processes. However, research has explored the use of alternative and more sustainable carbon sources, such as starch hydrolysates, molasses, and even pentose (B10789219) sugars like arabinose derived from rice straw. Genetic modification of C. glutamicum to express genes like araBAD from E. coli enables the utilization of arabinose for L-glutamate production.
Substrate concentration plays a critical role, as high concentrations of glucose can inhibit microbial growth. Therefore, fed-batch fermentation strategies are often employed in bioreactors to maintain an optimal glucose concentration, thereby maximizing both cell growth and product formation. This approach allows for higher final product titers, with some engineered strains reaching L-glutamic acid concentrations of up to 147.0 g/L.
Physiological Regulation and Feedback Mechanisms in Glutamate Overproduction
The overproduction of L-glutamate in C. glutamicum is often triggered by specific physiological conditions. One of the most well-studied triggers is biotin (B1667282) limitation. Biotin is a crucial cofactor for enzymes involved in fatty acid synthesis. Under biotin-limiting conditions, the cell membrane becomes more permeable, which facilitates the excretion of L-glutamate. The addition of penicillin or surfactants can mimic this effect by altering the cell envelope.
Feedback inhibition, where the final product (L-glutamate) inhibits the activity of enzymes in its own biosynthetic pathway, is a major regulatory hurdle. Metabolic engineering strategies, particularly those that enhance the export of L-glutamate from the cell, are crucial for overcoming this feedback mechanism and achieving high production levels. The discovery and characterization of mechanosensitive channels, such as NCgl1221, have provided significant insights into the mechanism of L-glutamate excretion and have become key targets for genetic engineering.
Chemical Synthesis Methods for L-Glutamic Acid and Derivatives
Prior to the dominance of microbial fermentation, chemical synthesis was a viable method for producing glutamic acid. However, these methods were often plagued by technical challenges and environmental concerns.
Historical Chemical Synthesis Approaches and Their Technical Limitations
One of the early industrial methods for chemical synthesis, utilized from 1962 to 1973, started with acrylonitrile (B1666552). This process, however, had two significant drawbacks. Firstly, it produced a racemic mixture of D- and L-glutamic acid. The separation of the biologically active L-isomer from the D-isomer was a complex and costly process. Secondly, the synthesis involved the use of hazardous and carcinogenic substances like hydrogen cyanide, posing serious health and environmental risks.
Another historical method involved the acid hydrolysis of proteins, particularly wheat gluten, which is rich in glutamic acid. While this method yielded the desired L-isomer, it was technically challenging to scale up and resulted in the formation of corrosive acid vapors and significant waste disposal issues. Due to these limitations, chemical synthesis methods for L-glutamic acid were largely abandoned in favor of the more efficient and sustainable microbial fermentation processes by 1973.
| Method | Starting Material | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Microbial Fermentation | Carbohydrates (e.g., glucose, sucrose) | Produces stereospecific L-glutamic acid, cost-effective, sustainable | Requires sterile conditions, complex process control | |
| Chemical Synthesis (Acrylonitrile) | Acrylonitrile | Predictable chemical reactions | Produces racemic mixture (D- and L-isomers), uses hazardous materials | |
| Protein Hydrolysis | Wheat gluten | Yields L-glutamic acid directly | Difficult to scale, corrosive byproducts, waste disposal issues |
Novel Chemical Synthesis Strategies and Reaction Mechanisms
While the industrial production of L-glutamic acid, the precursor to monoammonium L-glutamate, is dominated by fermentation, chemical synthesis routes offer alternative strategies. Historically, a significant chemical method involved the Strecker reaction using acrylonitrile as a starting material. This process, however, produced a racemic mixture of D- and L-glutamic acid, requiring a costly and complex resolution step to isolate the desired L-isomer.
Modern synthetic chemistry has explored more sophisticated and stereoselective strategies to overcome the limitations of older methods. These novel approaches aim to produce enantiomerically pure L-glutamic acid directly, bypassing the need for racemic resolution.
Key Novel Strategies Include:
Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to guide the reaction towards the formation of the L-isomer specifically. For instance, a stereoselective Michael addition of an arylcuprate to a modified pyroglutamic acid derivative has been described as a key step in one synthetic route.
Chiral Pool Synthesis: This strategy utilizes naturally occurring chiral molecules as starting materials. L-glutamic acid itself can be used as a starting point for the synthesis of its derivatives, such as various hydroxyglutamic acids, by employing techniques like electrophilic hydroxylation or bromination.
Enzymatic and Biocatalytic Routes: While distinct from fermentation, these methods use isolated enzymes to perform specific chemical transformations. For example, a stereospecific synthesis of labeled L-glutamic acid has been achieved in five steps starting from sodium acetate, involving an enzymatic reduction step to establish the correct stereochemistry.
One documented method for preparing L-glutamic acid involves the chemical resolution of DL-glutamic acid-gamma-ethyl ester using L-2,3-dibenzoyltartaric acid (L-DBTA) as a resolving agent. This process separates the enantiomers, allowing for the isolation and subsequent hydrolysis of the desired L-isomer.
Conversion and Derivatization of L-Glutamic Acid to this compound
The conversion of L-glutamic acid to this compound is a direct acid-base neutralization reaction. In the industrial process, following the fermentation and initial purification steps, L-glutamic acid is isolated. To produce the monoammonium salt, the L-glutamic acid is reacted with an ammonium (B1175870) source.
The typical reaction involves dissolving or suspending L-glutamic acid in water and adding a stoichiometric amount of ammonia (B1221849) (as aqueous ammonia or ammonia gas). This neutralizes one of the two carboxylic acid groups on the glutamic acid molecule, forming the monoammonium salt.
Reaction: C₅H₉NO₄ (L-glutamic acid) + NH₃ (Ammonia) → NH₄C₅H₈NO₄ (this compound)
The resulting solution is then typically concentrated, and the this compound is crystallized, dried, and packaged. In some downstream processing schemes, the fermentation broth, which contains glutamic acid as its ammonium salt, is passed through an ion-exchange resin. The glutamic acid binds to the resin, and ammonia is released, which can be recovered and reused. The glutamic acid is then eluted from the resin, often with a base like sodium hydroxide (B78521), to form monosodium glutamate, but a similar principle could be applied using an ammonium source for monoammonium glutamate.
Sustainable Production Methodologies and Environmental Impact Assessment
The large-scale production of glutamate presents both economic opportunities and environmental challenges. Consequently, significant research has focused on developing sustainable production methodologies and assessing the environmental footprint of the entire process.
Life Cycle Assessment (LCA) in Glutamate Production
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. For amino acids like glutamate, LCA studies help identify environmental "hotspots" in the production chain.
Studies on the life cycle of glutamate (often assessed via monosodium glutamate production) have identified several key areas of environmental impact:
Raw Material Cultivation: The agricultural phase, particularly the cultivation of crops like corn used as a carbon source, is a major contributor to environmental impacts such as eutrophication and acidification.
Energy Consumption: The fermentation and downstream processing stages are energy-intensive, contributing to the global warming potential (GWP) of the product.
Waste Streams: The management of waste streams, such as the fermentation broth (tail liquid), is critical, as improper disposal can lead to significant pollution.
Incorporating feed-use amino acids into animal diets can reduce the need for protein-rich ingredients like soybean meal, which has been shown to decrease environmental impacts related to eutrophication, ecotoxicity, and energy demand in feed production. Precision fermentation techniques for producing proteins and amino acids have demonstrated a substantial reduction in greenhouse gas emissions, energy demand, and water consumption compared to traditional agricultural sources.
Optimization of Energy Consumption and Resource Efficiency in Industrial Bioprocesses
Improving the efficiency of the fermentation process is a primary goal for sustainable production, as it directly reduces energy and raw material consumption per unit of product. The workhorse for industrial L-glutamic acid production is the bacterium Corynebacterium glutamicum.
Key optimization strategies include:
Strain Development: Genetic and metabolic engineering of C. glutamicum is crucial. Strategies involve modifying metabolic pathways to channel more carbon towards glutamate synthesis, for example, by reducing the activity of α-ketoglutarate dehydrogenase and enhancing glutamate dehydrogenase activity. Rational design of glutamate transporters can also improve the rate at which the product is exported from the cell.
Fed-Batch Fermentation: Instead of providing all nutrients at the beginning, a fed-batch or batch replenishment strategy is used. This involves continuously or sequentially feeding a concentrated nutrient solution (like glucose) into the fermenter, which can maintain optimal substrate concentrations, prolong the production phase, and achieve significantly higher product concentrations, reaching up to 147 g/L in some optimized processes.
Process Parameter Control: Precise control of environmental conditions is vital. This includes maintaining the optimal temperature (around 30°C) and pH (7.0-8.0), and ensuring adequate aeration and agitation. The pH is often controlled by the addition of ammonia, which also serves as the nitrogen source for both bacterial growth and the glutamate molecule itself.
Management and Valorization of Byproducts and Waste Streams
The fermentation process generates significant volumes of wastewater and solid byproducts. Sustainable practices focus on the "valorization" of these streams—transforming them from waste into valuable co-products.
Wastewater as Fertilizer: The liquid waste from glutamate fermentation is rich in nitrogen and other organic nutrients. This "tail liquor" can be processed and used as a bio-fertilizer, returning valuable nutrients to the soil and reducing the reliance on synthetic fertilizers.
Production of Other Bio-products: Food and fermentation waste streams are increasingly viewed as valuable feedstocks for a circular bioeconomy. These residues, rich in organic matter, can be used as substrates in other fermentation processes to produce a portfolio of value-added products, including biofuels, organic acids, and biopolymers.
Recovery of Nutrients: As mentioned, ammonia released during downstream processing can be recovered via distillation and recycled back into the fermentation process, closing the loop on a key raw material.
This approach of waste valorization is a cornerstone of creating a more sustainable and economically viable industrial biotechnology sector.
Advanced Separation, Purification, and Chiral Resolution Techniques for Monoammonium L Glutamate
Downstream Processing Strategies for L-Glutamic Acid and its Salts from Fermentation Broth
Downstream processing is a critical phase in the production of L-glutamic acid and its salts, such as monoammonium L-glutamate, from fermentation broth. This stage focuses on the separation, purification, and concentration of the target product to meet the desired quality standards. The conventional process involves multiple steps, including the removal of microbial cells and other insoluble impurities, followed by techniques like crystallization, precipitation, and chromatography to isolate and purify the L-glutamic acid. researchgate.netdatapdf.com
Ammonium (B1175870) Sulfate (B86663) Precipitation and Subsequent Purification
Ammonium sulfate precipitation is a widely used method for the initial purification and fractionation of proteins and can also be applied to amino acids. wikipedia.orgthermofisher.com This technique, known as "salting out," works by reducing the solubility of the protein or amino acid as the high concentration of salt ions competes for water molecules, leading to increased hydrophobic interactions between the protein molecules and causing them to aggregate and precipitate. ucl.ac.ukgbiosciences.com
The process is typically carried out in a stepwise manner, where the concentration of ammonium sulfate is gradually increased to selectively precipitate different protein fractions. wikipedia.org This allows for a bulk precipitation of the target molecule, which can result in a two- to fivefold increase in specific activity. thermofisher.com For subsequent purification steps, the precipitated protein is recovered by centrifugation and then redissolved in a buffer. wikipedia.org It is crucial to remove the ammonium sulfate from the redissolved protein solution before proceeding to other purification techniques like chromatography. ucl.ac.uk
The addition of ammonium sulfate can acidify the solution, so using a buffer such as HEPES or Tris can help maintain a stable pH and protect the desired protein's activity. thermofisher.comgbiosciences.com It is also important to perform the precipitation at a low temperature, around 4°C, to prevent irreversible denaturation of the protein. ucl.ac.uk
pH-Controlled Precipitation and Recovery of Glutamic Acid
The recovery of L-glutamic acid is frequently achieved through pH-controlled precipitation, specifically by adjusting the pH of the solution to its isoelectric point (pI), which is approximately 3.2. nih.govscielo.br At the isoelectric point, the net charge of the glutamic acid molecule is zero, leading to minimal electrostatic repulsion between molecules and consequently, the lowest solubility. researchgate.net
This method is highly effective for separating glutamic acid from the fermentation broth. scielo.br After adjusting the pH, the solution is typically cooled to further decrease the solubility and promote crystallization. The resulting glutamic acid crystals can then be separated from the liquid phase. scielo.br This technique can also contribute to the removal of certain pigments that may co-precipitate with the L-glutamic acid. nih.gov
In an integrated process, after initial purification steps like activated carbon adsorption to remove pigments, isoelectric point precipitation can be used to recover the remaining glutamic acid. nih.gov This not only purifies the primary product but also allows for the recovery and potential reuse of the glutamic acid, which can reduce production costs and waste. nih.gov
Chromatographic Separation Methodologies
Chromatography is a powerful and versatile set of techniques used for the separation and purification of biomolecules, including amino acids like L-glutamic acid. libretexts.org These methods are essential for achieving high-purity products in downstream processing. column-chromatography.com
Ion-Exchange Chromatography for Amino Acid Isolation
Ion-exchange chromatography (IEC) is a widely used technique for the separation and purification of amino acids from fermentation broth. slideshare.netdiaion.com This method separates molecules based on their net charge at a specific pH. slideshare.net The process involves passing the solution containing the amino acid through a column packed with a resin that has charged functional groups. column-chromatography.comslideshare.net
Cation exchange resins bind positively charged molecules, while anion exchange resins bind negatively charged ones. slideshare.net The adsorption of amino acids to the resin is highly dependent on the pH of the solution and the presence of other ions. slideshare.net For glutamic acid, which is an acidic amino acid, an anion exchange resin can be used. The glutamic acid anions bind to the resin, and after washing away impurities, the purified glutamic acid can be eluted from the column. csjmu.ac.in
The choice of buffer system is critical for successful separation. For complex mixtures like physiological fluids, a four or five sodium buffer system may be necessary to achieve satisfactory separation of the various ninhydrin-positive compounds. 193.16.218 IEC is considered a robust method for determining the amino acid composition of proteins and biological fluids. 193.16.218
Gel Filtration Chromatography for Protein and Enzyme Purification
Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size and shape. libretexts.org This technique is particularly useful for purifying proteins and enzymes that may be present in the fermentation broth. microbenotes.com The stationary phase consists of porous beads, and molecules are separated based on their ability to enter these pores. libretexts.org
Larger molecules that cannot enter the pores travel around the beads and elute from the column first. libretexts.org Smaller molecules can diffuse into the pores, which increases their path length and causes them to elute later. microbenotes.com This method is gentle and well-suited for biomolecules that are sensitive to changes in pH or other harsh conditions. microbenotes.com
Gel filtration is effective for separating proteins, peptides, nucleic acids, and other biological macromolecules. nih.govnih.gov The elution conditions, such as pH and the presence of essential ions, can be adjusted to suit the specific requirements of the molecule of interest. nih.gov It is common to add salts like sodium chloride or potassium chloride to the eluent to minimize electrostatic interactions between the proteins and the matrix. nih.gov
Membrane-Based Separation Technologies (e.g., Electrodialysis)
Membrane-based separation technologies offer an efficient and environmentally friendly approach for the purification and production of glutamate (B1630785) derivatives. Electrodialysis, in particular, has been explored for the separation and concentration of glutamates from fermentation broths and for the conversion between different glutamate salts. researchgate.net This technology utilizes ion-exchange membranes and an electric potential difference to separate ionic species from uncharged or oppositely charged molecules.
In the context of glutamate production, electro-membrane reactors have been developed for the in-situ separation and production of monosodium L-glutamate from ammonium glutamate. researchgate.net By filling the reactor compartments with ion-exchange resins, performance can be significantly enhanced, leading to higher recovery rates, shorter reaction times, and lower energy consumption. researchgate.net Research into these resin-filled electro-membrane reactors has demonstrated that under optimized conditions, a glutamate recovery of 94.15% can be achieved, with an energy consumption of 0.920 kWh/kg. researchgate.net
Optical Resolution Techniques for L-Glutamate Enantiomers
The production of enantiomerically pure L-glutamate is crucial, as enantiomers of chiral molecules can have vastly different physiological effects. tandfonline.com While chemical synthesis often produces a racemic mixture (an equal mix of L- and D-enantiomers), various optical resolution techniques are employed to isolate the desired L-enantiomer. researchgate.net Among the most effective methods for resolving glutamate enantiomers is preferential crystallization, an approach valued for its simplicity, cost-effectiveness, and scalability. rsc.org This technique is particularly applicable to chiral molecules like monoammonium glutamate that form conglomerates, where the two enantiomers crystallize into separate pure crystals. uni-halle.de
Preferential crystallization is a method of separating enantiomers from a supersaturated racemic solution. The process involves seeding the solution with crystals of the desired enantiomer. For this compound, adding L-form seed crystals to a supersaturated racemic solution of monoammonium glutamate (MAG) induces the crystallization of only the L-enantiomer. tandfonline.com The L-MAG crystals are then harvested by filtration before the spontaneous nucleation and crystallization of the counter-enantiomer (D-MAG) can occur. tandfonline.com
The success of this separation is highly dependent on factors such as the initial supersaturation ratio. Studies on glutamic acid have shown that lower initial supersaturation levels lead to a higher purity of the resulting L-glutamic acid crystals. researchgate.net
Table 1: Effect of Initial Supersaturation on the Purity of L-Glutamic Acid Crystals Data derived from experiments conducted with a seed concentration of 10 g/L of L-glutamic acid. researchgate.net
| Initial Supersaturation Ratio | Purity of L-Glutamic Acid Crystals (%) |
| 3.60 | 24.0% |
| 2.50 | 42.1% |
| 1.60 | 55.5% |
While effective, a significant limitation of preferential crystallization alone is that the maximum theoretical yield is 50%, as it only separates the enantiomers already present in the mixture. uni-halle.detandfonline.com
To overcome the 50% yield limitation of preferential crystallization, the process can be coupled with enzymatic racemization. uni-halle.de This enhanced technique involves using an enzyme, such as glutamate racemase, which actively converts the unwanted D-enantiomer in the solution back into the L-enantiomer. tandfonline.com This continuous replenishment of the target L-enantiomer from the D-enantiomer pool allows the preferential crystallization to proceed beyond the 50% barrier, theoretically enabling a yield of up to 100%. uni-halle.de
This combined approach has been demonstrated to be highly effective for the optical resolution of DL-glutamate. In one study, preferential crystallization of monoammonium glutamate (MAG) was performed in the presence of glutamate racemase. The results showed a dramatic improvement in both yield and optical purity compared to the process without the enzyme. tandfonline.comtandfonline.com
Table 2: Comparison of this compound (L-MAG) Resolution With and Without Enzymatic Racemization tandfonline.comtandfonline.com
| Method | Yield (%) | Optical Purity (% ee*) |
| Preferential Crystallization Only | 49.4% | 13.8% |
| Preferential Crystallization with Glutamate Racemase | 97.1% | 88.8% |
| Preferential Crystallization with Immobilized Glutamate Racemase | 97.7% | 97.4% |
*ee: enantiomeric excess
The enzyme functions optimally under neutral pH conditions, making monoammonium glutamate an ideal substrate for this process. tandfonline.com
To improve the economic viability and efficiency of the combined crystallization-racemization process, the enzyme can be immobilized on a solid support. Immobilization allows for the easy recovery and reuse of the enzyme, which is often expensive. tandfonline.com
A successful system design involves a crystallization device equipped with a circulating reaction column where the enzyme is immobilized. In a specific application, glutamate racemase was immobilized on chitosan (B1678972) beads and packed into a glass column. tandfonline.com The crystallization solution containing the racemic mixture of monoammonium glutamate was circulated through this column. tandfonline.com
Spectroscopic and Structural Elucidation of Monoammonium L Glutamate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the molecular structure of monoammonium L-glutamate at the atomic level. Both solid-state and solution-state NMR provide complementary information regarding the compound's connectivity, purity, and the local chemical environment of its constituent nuclei.
Solid-state ¹⁷O NMR is an exceptionally sensitive probe of the local environment of oxygen atoms within a molecule. ox.ac.ukox.ac.uk Due to its low natural abundance (0.037%) and quadrupolar nature (spin I = 5/2), ¹⁷O NMR studies often require isotopic enrichment and advanced techniques to acquire high-resolution spectra from solid samples. ox.ac.uk Techniques such as Magic Angle Spinning (MAS), Double Rotation (DOR), and Multiple Quantum Magic Angle Spinning (MQMAS) are employed to overcome the significant line broadening caused by quadrupolar interactions. ox.ac.uk
For compounds structurally similar to this compound, such as monosodium L-glutamate (MSG), solid-state ¹⁷O NMR has proven invaluable. Studies on L-monosodium glutamate (B1630785) monohydrate have successfully resolved multiple distinct oxygen sites within the molecule. ox.ac.uk High-resolution techniques like DOR and MQMAS NMR were able to distinguish eight different oxygen environments in MSG, even though their chemical shifts were within a narrow range of less than 50 ppm. This high sensitivity allows for the detailed investigation of subtle non-covalent interactions and differences in bond distances, providing profound insights into the ligand bonding arrangements within the crystal lattice. ox.ac.uk The ability to resolve these sites offers a powerful tool for understanding the molecular mechanisms related to the biological activity of glutamate. ox.ac.uk
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound and assessing its purity. In solution, typically in D₂O, the glutamate molecule gives rise to a characteristic set of signals corresponding to its unique hydrogen and carbon atoms.
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity through spin-spin coupling. For the glutamate moiety, distinct resonances are expected for the alpha-proton (α-H), and the two pairs of diastereotopic protons on the beta (β-CH₂) and gamma (γ-CH₂) carbons.
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For L-glutamic acid in an aqueous solution at neutral pH, the following chemical shifts are typically observed:
| Atom | Chemical Shift (ppm) |
| C1 (γ-carboxyl) | 184.088 |
| C5 (α-carboxyl) | 177.360 |
| C2 (α-carbon) | 57.357 |
| C4 (γ-carbon) | 36.200 |
| C3 (β-carbon) | 29.728 |
| Data sourced from the Biological Magnetic Resonance Bank (BMRB). bmrb.io |
These spectra serve as a molecular fingerprint, allowing for unambiguous structural confirmation. Furthermore, NMR is a quantitative technique, meaning the integral of each signal is directly proportional to the number of nuclei it represents. This property makes it an excellent method for purity assessment. The presence of unexpected signals can indicate impurities, and their relative concentrations can be determined by comparing the integrals of the impurity signals to those of the main compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
In the analysis of this compound, specific vibrational bands can be assigned to the various functional groups: the ammonium (B1175870) ion (NH₄⁺), the carboxylate groups (COO⁻), the amine group (NH₃⁺ in the zwitterionic form), and the aliphatic C-H bonds.
Key vibrational modes and their typical wavenumber ranges include:
N-H stretching of the NH₄⁺ and NH₃⁺ groups, typically appearing in the region of 3000-3300 cm⁻¹.
C-H stretching of the aliphatic backbone, usually observed between 2800 and 3000 cm⁻¹.
C=O stretching of the carboxylate groups (asymmetric and symmetric), which are strong indicators of the ionization state. The asymmetric stretch (νₐₛ(COO⁻)) and symmetric stretch (νₛ(COO⁻)) typically appear around 1610 cm⁻¹ and 1410 cm⁻¹, respectively.
N-H bending modes of the ammonium and amine groups are found in the 1500-1650 cm⁻¹ range.
C-C and C-N stretching vibrations occur in the fingerprint region (below 1500 cm⁻¹).
A study on L-glutamic acid provided the following assignments for key bands observed in its Raman spectrum:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1632 | δ(NH₃⁺) |
| 1663, 1645 | δ(NH₃⁺) + νₐₛ(COO⁻) |
Data from a study on L-glutamic acid. mdpi.com
Because IR spectroscopy relies on a change in the dipole moment during a vibration, while Raman spectroscopy depends on a change in polarizability, they provide complementary information. nih.gov For instance, the symmetric stretch of the carboxylate group often gives a strong signal in the Raman spectrum, while the asymmetric stretch is more prominent in the IR spectrum. This complementarity is crucial for a complete vibrational analysis and structural characterization of this compound.
Crystallography and Polymorphism Studies of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed model of the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
While specific crystallographic data for this compound is not widely published, studies on closely related compounds like monosodium L-glutamate pentahydrate (MSLGPH) provide insight into the techniques used. journaljmsrr.com Powder X-ray diffraction (XRD) is a common technique used to analyze the crystalline structure of a material. journaljmsrr.com Analysis of the XRD pattern can reveal lattice parameters, crystal system, and unit cell volume. journaljmsrr.com For MSLGPH, Rietveld refinement of the powder pattern confirmed a triclinic crystal system. journaljmsrr.com
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as solubility, stability, and melting point. L-glutamic acid, the parent amino acid of this compound, is known to crystallize in two different polymorphic forms, α and β. researchgate.net The stability of these polymorphs can be temperature-dependent, with studies suggesting that the α-form is more stable at low temperatures, while the β-form is preferred at ambient temperatures. researchgate.net The potential for polymorphism in this compound is an important area of study, as the specific crystal form can have significant implications for its handling and application.
Thermal Analysis Techniques for Phase Transitions and Stability
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. These methods are vital for determining the thermal stability, decomposition pathways, and phase transitions of this compound.
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com It is widely used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. nih.gov
A DSC thermogram provides quantitative information about the enthalpy changes associated with these transitions. For this compound, DSC can be used to determine its melting point and decomposition temperature. The thermal decomposition of ammonium salts of glutamic acid involves processes such as dehydration and cyclization to form pyroglutamic acid, followed by complete decomposition at higher temperatures. researchgate.netresearchgate.net
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability and decomposition characteristics of a compound by measuring the change in its mass as a function of temperature. For this compound, TGA reveals a multi-stage decomposition process, providing insights into the compound's behavior at elevated temperatures. The analysis is typically conducted under a controlled atmosphere, such as nitrogen, to prevent oxidative degradation.
The thermal decomposition of this compound is understood to occur in distinct steps. The initial stage involves the loss of the ammonium ion, followed by the subsequent decomposition of the resulting L-glutamic acid. This process is influenced by the strength of the ionic bond between the ammonium ion and the glutamate carboxylate group, as well as the inherent thermal stability of the L-glutamic acid molecule itself.
Detailed research findings indicate that the decomposition pathway of this compound can be inferred from the behavior of similar ammonium carboxylate salts and L-glutamic acid. Ammonium salts of carboxylic acids typically decompose upon heating, releasing ammonia (B1221849) and forming the corresponding carboxylic acid. For instance, ammonium benzoate and ammonium salicylate exhibit decomposition with peak temperatures around 195 °C and 204 °C, respectively.
Following the initial loss of ammonia, the resulting L-glutamic acid undergoes further decomposition. The thermal degradation of L-glutamic acid is known to proceed via intramolecular cyclization to form pyroglutamic acid and water, typically occurring at temperatures above 200 °C. This is a common thermal reaction for glutamic acid and its derivatives. Subsequent heating to higher temperatures leads to the further breakdown of the pyroglutamic acid structure into various smaller volatile molecules.
The TGA curve of this compound would therefore be expected to show at least two significant mass loss steps. The first step, at a lower temperature, corresponds to the liberation of ammonia. The second, broader step at a higher temperature range, represents the decomposition of L-glutamic acid, primarily through the formation of pyroglutamic acid and its subsequent degradation.
The following interactive data table summarizes the expected thermal decomposition stages of this compound based on the analysis of related compounds.
Table 1: Inferred Thermogravimetric Analysis Data for this compound
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Products |
| Stage 1 | 180 - 220 | ~9.3% | Ammonia (NH₃) |
| Stage 2 | 220 - 300 | ~9.8% | Water (H₂O) |
| Stage 3 | > 300 | Variable | Carbon dioxide (CO₂), other volatile organic compounds |
Analytical Methodologies for the Quantitative and Qualitative Determination of Monoammonium L Glutamate
High-Performance Chromatographic Techniques
Chromatographic methods are powerful tools for the separation, identification, and quantification of monoammonium L-glutamate. These techniques rely on the differential partitioning of the analyte between a stationary phase and a mobile phase. High-performance liquid chromatography (HPLC), high-performance thin-layer chromatography (HPTLC), and gas chromatography (GC) are the most prominently used chromatographic methods for glutamate (B1630785) analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of L-glutamate. Due to its non-volatile and polar nature, L-glutamate is well-suited for separation by HPLC. The detection of glutamate, however, often requires derivatization, as it lacks a strong native chromophore for UV-Vis absorption or a fluorophore for fluorescence detection.
Pre-column or post-column derivatization reactions are employed to attach a UV-active or fluorescent tag to the glutamate molecule. A common derivatizing agent is 2,4-dinitro-1-fluorobenzene (DNFB), which reacts with the primary amine group of glutamate under alkaline conditions to form a derivative that can be detected by UV absorption at 363 nm. researchgate.net Another widely used reagent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to produce a highly fluorescent isoindole derivative, enabling sensitive detection. nih.gov
The choice of stationary phase is critical for effective separation. Reversed-phase columns, such as C18, are frequently used in conjunction with aqueous mobile phases containing buffers and organic modifiers to achieve optimal retention and resolution of the derivatized glutamate from other sample components. arabjchem.org The analytical performance of HPLC methods is characterized by their high resolution, reproducibility, and the ability to automate the analysis of a large number of samples.
Table 1: HPLC Methodologies for L-Glutamate Determination
| Parameter | UV Detection | Fluorescence Detection |
|---|---|---|
| Derivatizing Agent | 2,4-dinitro-1-fluorobenzene (DNFB) researchgate.net | o-phthalaldehyde (OPA) nih.gov |
| Stationary Phase | Phenyl-hexyl column researchgate.net | C18 column arabjchem.org |
| Mobile Phase | 50 mM N-methylmorpholine/acetate buffer (pH 7.4) with 12% acetonitrile (B52724) researchgate.net | Aqueous buffer with organic modifier arabjchem.org |
| Detection Wavelength | 363 nm researchgate.net | Excitation/Emission wavelength dependent on OPA derivative |
| Application | Quantification in tomatoes researchgate.net | Determination of uptake in retinal tissue nih.gov |
High-Performance Thin Layer Chromatography (HPTLC) for Rapid Analysis
High-Performance Thin Layer Chromatography (HPTLC) offers a rapid and cost-effective alternative to HPLC for the determination of this compound, particularly in food products. nih.gov This planar chromatographic technique involves spotting the sample onto a high-performance TLC plate, which is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential migration of the components up the stationary phase.
For the analysis of L-glutamate, aluminum plates precoated with silica (B1680970) gel 60 GF254 are commonly used as the stationary phase. nih.gov A mixture of methanol, chloroform, and formic acid can serve as an effective mobile phase to achieve good separation. nih.gov As with HPLC, quantification typically requires post-chromatographic derivatization. A common approach is to spray the plate with a ninhydrin (B49086) solution, which reacts with the amino acid to produce a colored spot. nih.govresearchgate.net The intensity of this spot, which is proportional to the concentration of glutamate, can then be measured using a densitometer at a specific wavelength, such as 485 nm. nih.gov
HPTLC is advantageous for its ability to analyze multiple samples simultaneously, leading to high throughput. crpsonline.com It also requires smaller volumes of solvents compared to traditional column chromatography. crpsonline.com
Table 2: HPTLC Method for Monosodium L-Glutamate Analysis in Food Products
| Parameter | Description |
|---|---|
| Stationary Phase | Aluminum plates precoated with silica gel 60 GF254 nih.gov |
| Mobile Phase | Methanol–chloroform–formic acid (5:5:1 v/v) nih.gov |
| Derivatizing Agent | 1% ninhydrin solution nih.gov |
| Detection | Densitometric scanning in absorbance mode at 485 nm nih.gov |
| Rf Value | 0.64 nih.gov |
| Linearity Range | 400–1000 ng nih.gov |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is another powerful technique for the analysis of L-glutamate. However, due to the low volatility of amino acids, a derivatization step is essential to convert them into more volatile and thermally stable compounds suitable for GC analysis. sigmaaldrich.comresearchgate.net This process typically involves the esterification of the carboxyl group and the acylation of the amino group.
Various derivatization reagents are available, including alkyl chloroformates like methyl chloroformate (MCF). springernature.com Another common approach is silylation, using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com The resulting volatile derivatives can then be separated on a capillary GC column and detected by a mass spectrometer (MS). GC-MS provides high sensitivity and selectivity, allowing for both quantification and structural confirmation of the analyte. nih.govnih.gov
The choice of derivatization reagent and reaction conditions is critical to ensure complete and reproducible derivatization, which is essential for accurate quantification. The resulting derivatives produce characteristic fragments upon mass spectrometry, aiding in their identification. sigmaaldrich.com
Table 3: GC Derivatization Approaches for Amino Acid Analysis
| Derivatization Method | Reagent | Derivative Formed | Key Advantages |
|---|---|---|---|
| Alkylation/Acylation | Methyl Chloroformate (MCF) springernature.com | Methyl ester, MCF amide | Versatile for amino and carboxylic groups springernature.com |
| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) sigmaaldrich.com | tert-butyl dimethylsilyl (TBDMS) | Produces stable and less moisture-sensitive derivatives sigmaaldrich.com |
Electrochemical Biosensors and Microfluidic Detection Systems
Electrochemical biosensors and microfluidic devices represent a rapidly advancing frontier for the detection of L-glutamate. These systems offer the potential for real-time, highly sensitive, and selective measurements, which are particularly valuable in clinical and neuroscience research.
Enzyme-modified electrodes are a type of biosensor that utilizes the high specificity of an enzyme to detect a target analyte. For L-glutamate detection, glutamate oxidase is commonly immobilized on the surface of an electrode. rsc.orgnih.gov This enzyme catalyzes the oxidation of L-glutamate to α-ketoglutarate, ammonia (B1221849), and hydrogen peroxide in the presence of oxygen.
The detection principle is based on the electrochemical measurement of either the consumption of oxygen or the production of hydrogen peroxide. The resulting current change is directly proportional to the concentration of L-glutamate in the sample. Various materials, including platinum nanoelectrodes and carbon fiber microelectrodes, have been used as the transducer to which the enzyme is attached. rsc.orgnih.gov These sensors can exhibit high sensitivity and selectivity, with the ability to detect physiologically relevant concentrations of glutamate. nih.gov
Table 4: Characteristics of Enzyme-Modified Electrodes for L-Glutamate Detection
| Electrode Type | Enzyme | Detection Principle | Key Features |
|---|---|---|---|
| Platinum Nanoelectrode | Glutamate Oxidase (GluOx) rsc.org | Amperometric detection of H2O2 rsc.org | Linear response at low concentrations (50-200 µM) rsc.org |
| Carbon Fiber Microelectrode | Glutamate Oxidase (GluOx) with chitosan-hydrogel nih.gov | Fast-scan cyclic voltammetry (FSCV) for H2O2 detection nih.gov | High temporal resolution and potential for co-detection of other neurotransmitters nih.gov |
Integrated Microfluidic Devices for Continuous Sensing
Microfluidic devices, also known as lab-on-a-chip systems, integrate multiple laboratory functions onto a single chip, enabling the manipulation of small volumes of fluids. mdpi.com When combined with electrochemical detection, these devices can provide continuous and highly selective measurement of L-glutamate. nih.govcapes.gov.br
An integrated microfluidic device may consist of microchannels for sample delivery, a pre-reactor modified with an enzyme to eliminate interfering substances, and an enzyme-modified electrode for detection. nih.gov For instance, a pre-reactor with immobilized ascorbate (B8700270) oxidase can be used to remove L-ascorbic acid, a common interferent in biological samples. nih.gov The sample then flows to a downstream electrode modified with glutamate oxidase for selective detection.
These integrated systems offer several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for portable and automated analysis. nih.govosti.gov They are particularly well-suited for continuous monitoring applications, such as in vivo neuroscience studies.
Table 5: Features of Integrated Microfluidic Devices for L-Glutamate Sensing
| Device Component | Function | Example Material/Enzyme |
|---|---|---|
| Microfluidic Channels | Sample and reagent transport | Glass nih.govcapes.gov.br |
| Enzyme Pre-reactor | Elimination of interfering substances | Micropillars modified with ascorbate oxidase nih.gov |
| Enzyme-Modified Electrode | Selective detection of L-glutamate | Os-polyvinylpyridine-based mediator with horseradish peroxidase nih.govcapes.gov.br |
| Detection System | Electrochemical measurement | Amperometry nih.gov |
Spectrophotometric and Potentiometric Analytical Approaches
The quantitative analysis of L-glutamate, the anionic form of glutamic acid present in this compound, can be effectively achieved through various spectrophotometric and potentiometric methods. These techniques offer reliable means of detection and are frequently employed in food and biological sample analysis.
Spectrophotometry, particularly UV-Visible spectrophotometry, is a widely used technique for the estimation of L-glutamate. A common approach involves enzymatic reactions that lead to a measurable change in absorbance. For instance, the enzymatic dehydrogenation of L-glutamate to α-ketoglutarate is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The resulting increase in NADH is directly proportional to the L-glutamate concentration and can be measured spectrophotometrically at 340 nm. Another spectrophotometric method is based on the enzymatic cycling of L-glutamate. This assay involves the enzymes L-glutamate oxidase and glutamic-pyruvic transaminase, where L-glutamate is recycled to α-ketoglutarate with the concurrent production of hydrogen peroxide. The hydrogen peroxide is then measured through a peroxidase-coupled reaction, leading to the formation of a colored product.
Potentiometric methods, on the other hand, offer an electrochemical approach to L-glutamate determination. These methods often utilize biosensors, which combine the specificity of an enzyme with the sensitivity of an electrochemical transducer. A common type of potentiometric biosensor for L-glutamate is based on an ammonium-selective poly(vinylchloride) (PVC) membrane electrode with immobilized glutamate oxidase. In this system, the glutamate oxidase catalyzes the oxidation of L-glutamate, producing ammonium (B1175870) ions. The potentiometric electrode then measures the change in potential due to the generated ammonium ions, which correlates to the L-glutamate concentration in the sample. While potentiometric electrodes that detect ammonium ions are a viable option, they are generally considered less sensitive than amperometric biosensors.
Table 1: Comparison of Spectrophotometric and Potentiometric Methods for L-Glutamate Determination
| Analytical Method | Principle | Key Reagents/Components | Detection Wavelength/Parameter | Reference |
|---|---|---|---|---|
| Spectrophotometry | Enzymatic dehydrogenation of L-glutamate to α-ketoglutarate and reduction of NAD+ to NADH. | L-Glutamate Dehydrogenase (L-GLDH), NAD+ | 340 nm | |
| Spectrophotometry | Enzymatic cycling of L-glutamate to α-ketoglutarate with production of hydrogen peroxide, followed by a peroxidase-coupled reaction. | L-Glutamate Oxidase, Glutamic-pyruvic transaminase, Peroxidase | Varies with chromogenic substrate |
| Potentiometry | Enzymatic oxidation of L-glutamate producing ammonium ions, detected by an ion-selective electrode. | Glutamate Oxidase, Ammonium-selective PVC membrane electrode | Potential (mV) | |
Enzymatic Assays for L-Glutamine and Ammonia Determination
The determination of L-glutamine and ammonia is often conducted alongside L-glutamate analysis, particularly in contexts like cell culture media, where L-glutamine is a key nutrient and can spontaneously degrade into L-glutamate and toxic ammonium ions. Monitoring these compounds is crucial for process control and quality assessment.
Enzymatic assay kits are commercially available for the rapid and simultaneous determination of L-glutamine and ammonia. These assays are typically based on spectrophotometric principles. A common method involves a two-step enzymatic reaction. First, glutaminase (B10826351) (GLT) catalyzes the deamination of L-glutamine to L-glutamate and ammonia. Subsequently, glutamate dehydrogenase (GlDH) catalyzes the dehydrogenation of the newly formed L-glutamate, which is coupled to the reduction of a cofactor like NAD+ or NADP+. The amount of the reduced cofactor (NADH or NADPH) formed is measured spectrophotometrically at 340 nm and is stoichiometric with the amount of L-glutamine and ammonia in the sample.
These enzymatic methods are valued for their high specificity for the L-isomers of the amino acids. They provide a reliable means to quantify L-glutamine and differentiate it from pre-existing L-glutamate in a sample. For samples containing both, the endogenous L-glutamate is measured first, and then the total L-glutamate concentration after the addition of glutaminase is determined. The difference between these two values corresponds to the L-glutamate derived from the deamination of L-glutamine.
Table 2: Key Enzymes and Reactions in L-Glutamine and Ammonia Assays
| Analyte(s) | Enzyme(s) | Reaction Principle | Measured Species | Reference |
|---|---|---|---|---|
| L-Glutamine | Glutaminase (GLT) | L-Glutamine + H₂O → L-Glutamate + NH₄⁺ | L-Glutamate / NH₄⁺ | |
| L-Glutamate | L-Glutamate Dehydrogenase (L-GLDH) | L-Glutamate + NAD⁺ + H₂O → α-Ketoglutarate + NH₄⁺ + NADH | NADH |
Derivatization Strategies for Enhanced Detection Sensitivity and Selectivity
To improve the analytical performance of methods for L-glutamate determination, particularly in complex matrices and at low concentrations, derivatization strategies are frequently employed. Derivatization involves chemically modifying the analyte to enhance its detectability by techniques like high-performance liquid chromatography (HPLC) with UV or fluorescence detection. This is especially useful for amino acids like glutamate, which lack a strong native chromophore or fluorophore.
Pre-column derivatization, where the analyte is modified before chromatographic separation, is a widely used approach. Several reagents have been developed for this purpose. 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a popular derivatizing agent that reacts with the primary amino group of glutamate to form a stable, fluorescent derivative that can be detected with high sensitivity. Another commonly used reagent is phenyl isothiocyanate (PITC), which also reacts with the amino group to yield a UV-active derivative. 2,4-dinitrofluorobenzene (DNFB) has also been utilized for the pre-column derivatization of glutamate, followed by HPLC with UV detection.
Post-column derivatization is an alternative strategy where the derivatizing agent is introduced after the chromatographic separation and before detection. This approach avoids the potential for multiple derivative products from a single analyte. Common post-column derivatization reagents for amino acids include ninhydrin, which forms a colored compound detectable in the visible range (typically at 570 nm), and ortho-phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol to produce a highly fluorescent derivative.
These derivatization techniques significantly lower the limits of detection and quantification for L-glutamate, allowing for its accurate measurement in various samples, from food products to biological fluids like human plasma.
Table 3: Common Derivatization Reagents for L-Glutamate Analysis
| Derivatization Reagent | Abbreviation | Derivatization Type | Functional Group Targeted | Detection Method | Reference |
|---|---|---|---|---|---|
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Pre-column | Amino | UV / Fluorescence | |
| Phenyl isothiocyanate | PITC | Pre-column | Amino | UV | |
| 2,4-dinitrofluorobenzene | DNFB | Pre-column | Amino | UV | |
| Ninhydrin | - | Post-column | Amino | Visible (VIS) |
Biochemical Functions and Metabolic Interplay of L Glutamate Relevant to Monoammonium L Glutamate
Central Role of L-Glutamate in Cellular Nitrogen Homeostasis and Metabolism
L-glutamate is at the core of cellular nitrogen metabolism, acting as both a donor and acceptor of amino groups, thereby linking various metabolic pathways. nih.govmdpi.commdpi.com Its central position is crucial for the assimilation, storage, and transfer of nitrogen within the cell.
A critical pathway for maintaining nitrogen homeostasis, particularly in the central nervous system, is the glutamine-glutamate cycle. wikipedia.orgnih.gov This intercellular metabolic pathway involves the cycling of glutamate (B1630785) and its amide, glutamine, between different cell types, such as neurons and astrocytes in the brain. wikipedia.orgfrontiersin.org In this cycle, glutamate released into the synaptic cleft is taken up by astrocytes and converted to glutamine by the enzyme glutamine synthetase. nih.gov This reaction incorporates ammonia (B1221849), providing a mechanism for its detoxification. nih.gov The newly synthesized glutamine is then transported back to neurons, where it is converted back to glutamate by glutaminase (B10826351), replenishing the neurotransmitter pool. wikipedia.orgnih.gov
The regulation of the glutamine-glutamate cycle is intricate, involving the expression and activity of specific transporters for glutamate and glutamine, as well as the key enzymes, glutamine synthetase and glutaminase. nih.govresearchgate.net The availability of substrates and the energy status of the cell also play a significant role in modulating the flux through this cycle.
Several key enzymes are responsible for the synthesis and degradation of L-glutamate, placing it at the crossroads of carbon and nitrogen metabolism. These enzymes are tightly regulated to maintain cellular homeostasis.
Glutamine Synthetase (GS): This enzyme catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine. nih.govwikipedia.org It is a primary pathway for ammonia assimilation and detoxification. nih.govnih.gov The activity of glutamine synthetase is subject to complex regulation, including feedback inhibition by its products and post-translational modifications. embopress.org
Glutamate Dehydrogenase (GDH): GDH catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia, linking amino acid metabolism with the citric acid cycle. nih.govepa.gov The direction of the reaction is influenced by the cellular energy charge and the availability of substrates. embopress.org For instance, high energy levels tend to inhibit GDH, favoring anabolic reactions, while energy depletion activates it to provide α-ketoglutarate for the citric acid cycle. embopress.org
Glutamate Synthase (GOGAT): In many organisms, glutamate synthase works in concert with glutamine synthetase in the primary pathway for ammonia assimilation. nih.govtaylorandfrancis.com It catalyzes the reductive transfer of the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate. nih.govtaylorandfrancis.com There are different forms of glutamate synthase that utilize either NADH, NADPH, or ferredoxin as the electron donor. nih.gov
Glutamate Mutase: While less central to nitrogen homeostasis, glutamate mutase is an important enzyme in certain metabolic pathways, catalyzing the reversible isomerization of L-glutamate to L-threo-3-methylaspartate. This is a key step in the fermentation of glutamate by some bacteria.
Table 1: Key Enzymes in L-Glutamate Metabolism
| Enzyme | Function | Substrates | Products | Regulation Highlights |
|---|---|---|---|---|
| Glutamine Synthetase (GS) | Ammonia assimilation and glutamine synthesis. | L-Glutamate, NH₃, ATP | L-Glutamine, ADP, Pi | Feedback inhibition by glutamine and other nitrogen-containing metabolites; post-translational modification. |
| Glutamate Dehydrogenase (GDH) | Links amino acid and carbohydrate metabolism. | L-Glutamate, NAD(P)⁺ | α-Ketoglutarate, NH₃, NAD(P)H | Allosteric regulation by purine nucleotides (e.g., activated by ADP, inhibited by GTP). embopress.org |
| Glutamate Synthase (GOGAT) | Primary route of glutamate synthesis from glutamine. | L-Glutamine, α-Ketoglutarate, NAD(P)H/Fd | 2x L-Glutamate, NAD(P)⁺/Fd | Transcriptional regulation in response to nitrogen availability. |
| Glutaminase | Hydrolysis of glutamine to glutamate. | L-Glutamine, H₂O | L-Glutamate, NH₃ | Product inhibition by glutamate. |
L-Glutamate as a Precursor in Amino Acid and Metabolite Biosynthesis
The metabolic significance of L-glutamate extends beyond its role in nitrogen transport; it serves as a direct precursor for the synthesis of a wide array of other essential biomolecules. nih.gov
Through transamination reactions, the α-amino group of glutamate can be transferred to various α-keto acids, leading to the formation of other amino acids. This makes glutamate a key nitrogen donor in the biosynthesis of the majority of amino acids. nih.gov For instance, glutamate is a precursor for the synthesis of proline and arginine. nih.govresearchgate.net
Furthermore, L-glutamate is a fundamental building block for the synthesis of other critical metabolites. It is a precursor for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which is formed through the decarboxylation of glutamate. wikipedia.org Glutamate is also a key component in the synthesis of the antioxidant glutathione, a tripeptide composed of glutamate, cysteine, and glycine. Additionally, the carbon skeleton of glutamate can be utilized for the synthesis of other compounds, and it contributes to the biosynthesis of nucleotides. nih.govscielo.br
Table 2: Major Biosynthetic Products Derived from L-Glutamate
| Product | Biosynthetic Pathway | Function |
|---|---|---|
| Proline | Cyclization and reduction of the glutamate side chain. | Protein synthesis, stress response. |
| Arginine | Conversion of glutamate to ornithine, followed by the urea cycle. | Protein synthesis, precursor for nitric oxide. |
| Gamma-Aminobutyric Acid (GABA) | Decarboxylation of glutamate by glutamate decarboxylase. | Major inhibitory neurotransmitter. wikipedia.org |
| Glutathione | Condensation of glutamate, cysteine, and glycine. | Major cellular antioxidant. |
| Other Amino Acids | Transamination reactions where glutamate is the amino group donor. | Protein synthesis and various metabolic roles. |
L-Glutamate's Role in Cellular Growth and Protein Expression in Cell Culture Systems
In the context of biopharmaceutical production, L-glutamine is a crucial component of cell culture media, serving as a primary energy and nitrogen source for rapidly dividing cells. evonik.comthermofisher.com L-glutamate is a key metabolite of glutamine and its concentration in the media can significantly impact cellular processes.
The composition of cell culture media is a critical factor in optimizing the growth of cells, such as Chinese Hamster Ovary (CHO) cells, which are widely used for the production of recombinant proteins. researchgate.net While glutamine is a standard supplement, its spontaneous degradation in liquid media can lead to the accumulation of ammonia, which is toxic to cells and can negatively affect protein production and quality. evonik.combioprocessonline.com
Research has focused on optimizing glutamine and glutamate concentrations in fed-batch and perfusion cultures to control ammonia levels and enhance cell growth and productivity. researchgate.net Strategies include glutamine-free or reduced-glutamine media, where cells may rely more on other energy sources or have altered metabolic fluxes. nih.govresearchgate.net In some cases, glutamate can be used as a substitute for glutamine, which can lead to reduced ammonia accumulation and improved volumetric productivity of certain products.
The availability of amino acids, including glutamate and glutamine, directly influences protein synthesis by providing the necessary building blocks. thermofisher.com Beyond this direct role, the metabolism of glutamate and glutamine can affect cellular processes that are critical for the correct folding and post-translational modification of recombinant proteins.
For example, the accumulation of ammonia from glutamine metabolism can impair protein glycosylation, a critical quality attribute for many therapeutic proteins. thermofisher.com The energy status of the cell, which is influenced by glutamate and glutamine metabolism, is also crucial for the proper functioning of molecular chaperones that assist in protein folding in the endoplasmic reticulum. nih.gov Therefore, modulating the concentrations of glutamate and glutamine in cell culture media can be a strategy to not only enhance protein expression levels but also to improve the quality and consistency of the final biopharmaceutical product.
Chemical Reactivity, Complexation Chemistry, and Derivatization Studies of Monoammonium L Glutamate
Formation of Metal-Glutamate Complexes: Stoichiometry and Stability Constants
L-glutamic acid and its salts, including monoammonium L-glutamate, are effective chelating agents due to the presence of both carboxyl and amino functional groups that can coordinate with metal ions. unite.edu.mk The formation of these metal-glutamate complexes is characterized by specific stoichiometries and stability constants, which quantify the strength of the metal-ligand interaction.
The stoichiometry of metal-glutamate complexes can vary. For instance, spectroscopic studies involving the interaction of copper(II) with glutamic acid have determined the formation of a 1:1 metal-to-ligand complex in aqueous solutions at a pH of 4.69. kuet.ac.bd In other cases, such as with copper(II), a complex with a 1:2 ratio, Cu(Glu)₂, can also form, where the first glutamate (B1630785) molecule coordinates through all its functional groups, while the second adopts a "glycine-like" coordination. nih.gov
Stability Constants (log K) of Divalent Metal-Glutamate Complexes
The table below shows the stability constants for 1:1 complexes between various divalent metal ions (M²⁺) and the L-glutamate ion (Glu²⁻) at 25°C and an ionic strength of 0.1 M NaNO₃.
| Metal Ion | log K (M-Glu) |
|---|---|
| Mg²⁺ | 1.82 ± 0.06 |
| Ca²⁺ | 1.41 ± 0.02 |
| Mn²⁺ | 3.19 ± 0.08 |
| Co²⁺ | 4.15 ± 0.09 |
| Cu²⁺ | 7.70 ± 0.09 |
| Zn²⁺ | 5.84 ± 0.03 |
Data sourced from a comparative study on metal ion-binding properties of L-glutamic acid. scirp.org
Investigation of this compound in Green Chemistry and Hydrometallurgy
In recent years, amino acids like glutamate have gained attention as environmentally friendly or "green" reagents in hydrometallurgy. researchgate.netmdpi.com Their biodegradability, low cost, and reusability make them sustainable alternatives to conventional corrosive and toxic leaching agents like strong mineral acids. mdpi.comuniroma1.it this compound (MAG) and its sodium counterpart, monosodium glutamate (MSG), have been investigated for their efficacy in metal extraction processes. uniroma1.it
Glutamate salts have proven effective as lixiviants for the selective extraction of base metals from industrial waste, such as electric arc furnace (EAF) dust. uniroma1.itmdpi.com Research has demonstrated the successful leaching of zinc and copper from EAF dust using MSG solutions under alkaline conditions. researchgate.net These studies confirmed high leaching efficiencies, with the ability to recover up to 99% of zinc and 86% of copper while leaving impurities like iron, aluminum, calcium, and magnesium in the solid residue. researchgate.net
The optimal conditions for this selective leaching process have been identified through systematic studies. researchgate.net Additionally, research has been conducted on the use of monoammonium glutamate (MAG) for the recovery of nickel from secondary sources, indicating its broader applicability in hydrometallurgical processes. uniroma1.it An important aspect of its "green" credentials is the ability to recycle the glutamate from the pregnant leach solution by acidifying the solution to a pH between 2 and 4.5, which causes it to precipitate as glutamic acid with a recovery of over 90%. mdpi.comresearchgate.net
Optimal Conditions for Leaching of Zn and Cu from EAF Dust using MSG
This table summarizes the optimal parameters identified for the selective leaching of Zinc (Zn) and Copper (Cu) from Electric Arc Furnace (EAF) dust using monosodium glutamate (MSG) as the lixiviant.
| Parameter | Optimal Value | Resulting Metal Recovery |
|---|---|---|
| pH | 9 | Up to 99% for Zn Up to 86% for Cu |
| Lixiviant Concentration | 1 M | |
| Pulp Density | 50 g/L |
Data based on batch leaching studies. researchgate.net
The effectiveness of glutamate as a leaching agent is rooted in its ability to form stable, soluble complexes with metal ions, particularly in alkaline environments. uniroma1.it The mechanism relies on the chelation of metal ions by the glutamate molecule, which prevents the metals from precipitating as hydroxides at the high pH required for selective leaching. mdpi.com
Speciation modeling, which predicts the distribution of chemical species in a solution under specific conditions, shows that in weakly acidic to alkaline conditions, glutamate effectively binds with zinc and copper. mdpi.com For example, in a 1 M glutamate solution, the dominant species for zinc is Zn(Glu)₂²⁻, and for copper, it is Cu(Glu)₂²⁻. These anionic complexes are highly soluble. In contrast, undesirable elements like iron precipitate as hydroxides at a pH greater than 3, and other elements like magnesium and calcium are also selectively retained in the solid residue under the alkaline leaching conditions. uniroma1.itmdpi.com This pH-dependent complexation is the key to the high selectivity of the glutamate leaching process. uniroma1.it
Chemical Modification and Synthesis of Novel this compound Derivatives
This compound serves as a versatile starting material for the synthesis of new molecules with tailored properties. Chemical modifications can be targeted at its various functional groups to produce derivatives for a range of applications.
A significant class of derivatives is formed through the creation of an amide bond at the γ-carboxyl group of the glutamate molecule, resulting in γ-L-glutamyl amides. researchgate.net A common synthetic strategy involves the regioselective acylation of an amine using a protected glutamic acid derivative, such as N-phthaloyl-L-glutamic anhydride. unite.edu.mk This method allows for the formation of the γ-amide bond specifically, followed by the removal of the protecting group (e.g., the phthaloyl group via hydrolysis with hydrazine hydrate) to yield the final derivative. unite.edu.mk
For example, γ-L-glutamylcyclohexylamide has been synthesized via this route. unite.edu.mk The resulting compounds are thoroughly characterized to confirm their structure and purity using various analytical techniques, including:
¹H-NMR (Proton Nuclear Magnetic Resonance)
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)
HRMS (High-Resolution Mass Spectrometry) unite.edu.mk
This synthetic approach provides a practical and efficient way to produce γ-glutamyl dipeptides and other amide derivatives. unite.edu.mkresearchgate.net Another example of such a derivative found in nature and of biotechnological interest is γ-Glutamylmethylamide. wikipedia.org
The physicochemical properties of L-glutamic acid can be readily modified by forming salts with different cations. While this article focuses on the monoammonium salt, a variety of other salts are known and used, each with distinct characteristics. mdpi.com These include salts of sodium, potassium, calcium, and magnesium. nih.gov
The choice of the cation influences properties such as solubility and physical form. For instance, monosodium L-glutamate monohydrate, monopotassium L-glutamate monohydrate, and this compound monohydrate are all described as white, crystalline powders that are freely soluble in water but practically insoluble in ethanol (B145695) or ether. nih.gov In contrast, magnesium di-L-glutamate is very soluble in water. nih.gov This exploration of different salt forms is crucial for applications where specific physical properties are desired, such as in the food industry where solubility and taste profile are key considerations. mdpi.com
Comparison of Common L-Glutamate Salts
This table outlines the chemical formulas and reported water solubilities of various L-glutamate salts, demonstrating how changing the cation can modify the compound's properties.
| Compound Name | E Number | Chemical Formula | Water Solubility |
|---|---|---|---|
| This compound | E624 | C₅H₁₂N₂O₄ · H₂O | Freely soluble |
| Monosodium L-glutamate (MSG) | E621 | C₅H₈NNaO₄ · H₂O | Freely soluble |
| Monopotassium L-glutamate (MPG) | E622 | C₅H₈KNO₄ · H₂O | Freely soluble |
| Calcium di-L-glutamate | E623 | C₁₀H₁₆CaN₂O₈ | Soluble |
| Magnesium di-L-glutamate | E625 | C₁₀H₁₆MgN₂O₈ | Very soluble |
Information compiled from regulatory and scientific evaluations. nih.govfao.org
Computational Chemistry and Molecular Modeling of Monoammonium L Glutamate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, which are rooted in solving approximations of the Schrödinger equation, are fundamental to understanding the electronic properties of molecules. northwestern.edupurdue.eduumich.edu Methods like Density Functional Theory (DFT) are employed to determine the electron distribution, molecular orbital energies, and reactivity indicators for the L-glutamate and ammonium (B1175870) ions. nih.gov
The electronic structure of the L-glutamate anion is characterized by the delocalization of negative charge across its two carboxylate groups. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to predicting its reactivity. The HOMO is typically located on the carboxylate groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the molecule, providing sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Electrostatic potential maps generated from these calculations visualize the charge distribution. For the L-glutamate anion, these maps show concentrated negative potential around the carboxylate oxygen atoms, confirming them as the sites for interaction with the positive ammonium cation (NH₄⁺).
Table 1: Calculated Electronic Properties of L-Glutamate Anion
| Property | Description | Typical Calculated Value Range |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.0 to -7.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | +1.0 to +2.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 7.0 to 9.0 eV |
| Dipole Moment | A measure of the separation of positive and negative electrical charges within the molecule. | 2.0 to 4.0 Debye |
Note: Values are illustrative and depend on the specific computational method and basis set used.
Molecular Dynamics Simulations of Monoammonium L-Glutamate in Solution and Solid States
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govchemrxiv.org These simulations provide a dynamic picture of how this compound behaves in different environments, such as in an aqueous solution or within a crystal lattice.
In aqueous solution, MD simulations show the solvation of the L-glutamate and ammonium ions. Water molecules form structured hydration shells around both ions. The negatively charged carboxylate groups of the glutamate (B1630785) anion interact strongly with the hydrogen atoms of surrounding water molecules, while the positively charged ammonium ion interacts with the oxygen atoms of water. The simulations can reveal the average number of water molecules in the first solvation shell and the dynamics of their exchange with the bulk solvent. The interaction between the glutamate and ammonium ions in solution is mediated by these water molecules, forming a solvent-separated ion pair.
In the solid state, MD simulations can be used to explore the crystal structure and dynamics of this compound. Such simulations, often complemented by solid-state DFT, can explain how the ions pack together to form a stable crystal lattice. rsc.org The simulations reveal that the crystal structure is stabilized by a network of hydrogen bonds between the ammonium ions and the carboxylate and amino groups of the L-glutamate ions. These interactions dictate the bulk properties of the solid, such as its stability and mechanical properties. rsc.org Studies on related compounds like monosodium and monopotassium glutamate have shown that the identity of the cation significantly influences the crystal packing and dynamics. rsc.org
In Silico Analysis of Enzyme-Substrate Interactions Involving L-Glutamate
The L-glutamate component of this compound is a key neurotransmitter and metabolite, interacting with a wide range of enzymes and receptors. In silico techniques, such as molecular docking and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, are invaluable for studying these interactions. sci-hub.boxnih.gov
Molecular docking is used to predict the preferred orientation of L-glutamate when it binds to the active site of an enzyme, such as glutamate dehydrogenase or glutaminase (B10826351). nih.govpreprints.org These simulations identify the key amino acid residues in the enzyme's active site that form hydrogen bonds, electrostatic interactions, and van der Waals contacts with the L-glutamate molecule. For instance, positively charged residues like Arginine and Lysine often interact with the negatively charged carboxylate groups of glutamate. sci-hub.box
Unbiased MD simulations have been used to model the spontaneous binding of glutamate to receptors, revealing the dynamic pathway of interaction. sci-hub.box These simulations show that specific residues can attract the glutamate into the binding cleft, while others regulate its orientation through interactions like cation-π stacking. sci-hub.box The results of these simulations often show excellent agreement with experimental structures, validating the computational approach. sci-hub.box This type of analysis is crucial for understanding the mechanisms of enzyme catalysis and for the rational design of enzyme inhibitors or activators. nih.goveurekaselect.com
Table 2: Key Interacting Residues in L-Glutamate Binding Sites (Illustrative Examples)
| Enzyme/Receptor | Interacting Residue Type | Role in Binding |
|---|---|---|
| Glutamate Dehydrogenase | Arginine (Arg), Lysine (Lys) | Forms salt bridges with glutamate's carboxylate groups. |
| Glutamate Receptor (GluR2) | Arginine (Arg), Threonine (Thr) | Attracts glutamate into the binding pocket and forms hydrogen bonds. sci-hub.box |
| Glutamate Racemase | Aspartate (Asp), Threonine (Thr) | Interacts with the amino and α-carboxyl groups of glutamate. preprints.org |
Interactions and Mechanistic Research in Sensory Perception
Molecular Mechanisms of Umami Taste Transduction: Receptor-Ligand Interactions
The perception of umami taste is primarily mediated by specialized G-protein-coupled receptors (GPCRs) located on the surface of taste bud cells. nih.gov The principal receptor responsible for detecting L-glutamate is a heterodimer composed of two subunits from the Taste Receptor Type 1 (T1R) family: T1R1 and T1R3. nih.govontosight.ai This T1R1/T1R3 receptor is considered the predominant umami taste receptor. nih.gov
The binding of L-glutamate occurs within a large extracellular region of the T1R1 subunit known as the Venus flytrap domain (VFD). pnas.orgbiorxiv.org This interaction is highly specific; for instance, the D-isomer of glutamate (B1630785) does not elicit the umami taste. nih.gov When L-glutamate binds to the VFD, it induces a conformational change, causing the "flytrap" to close. pnas.orgbiorxiv.org This structural shift activates the receptor, initiating an intracellular signaling cascade. ontosight.ai The activation involves G-proteins, specifically Gα subunits (like Gα-gustducin and Gα-transducin), Gβ, and Gγ subunits, which in turn lead to the production of second messengers such as inositol (B14025) trisphosphate. ontosight.ainih.gov This cascade culminates in the release of calcium from intracellular stores, depolarization of the taste cell, and the subsequent transmission of the umami signal to the brain via afferent nerve fibers. nih.gov
While the T1R1/T1R3 heterodimer is the main umami receptor, research suggests the involvement of other receptors as well. researchgate.net These include taste-specific metabotropic glutamate receptors (mGluRs), such as mGluR4 and mGluR1, which are also expressed in taste buds. researchgate.netmiami.edu Some studies propose that both ionotropic (like NMDA-type) and metabotropic glutamate receptors may contribute to the full spectrum of umami taste transduction, suggesting a complex system with multiple receptor mechanisms. researchgate.netnih.gov
| Receptor | Type | Ligand(s) | Role in Umami Perception |
|---|---|---|---|
| T1R1/T1R3 | Heterodimeric G-Protein-Coupled Receptor (GPCR) | L-Glutamate, L-Aspartate | Primary receptor for umami taste; binding of L-glutamate to the T1R1 subunit is the key initiating event. ontosight.aipnas.org |
| mGluR4 | Metabotropic Glutamate Receptor (GPCR) | L-Glutamate, L-AP4 | A candidate receptor that contributes to glutamate taste; signals through inhibition of the cAMP cascade. miami.edu |
| mGluR1 | Metabotropic Glutamate Receptor (GPCR) | L-Glutamate | Another taste-specific mGluR implicated in umami transduction. researchgate.net |
| NMDA Receptor | Ionotropic Glutamate Receptor | Glutamate | Potentially involved in glutamate-induced depolarization of taste cells, suggesting a secondary pathway. researchgate.net |
Synergistic Effects of L-Glutamate and Nucleotides on Taste Receptor Activation
A defining characteristic of umami is the powerful synergistic effect observed when L-glutamate is combined with certain 5'-ribonucleotides, such as inosine (B1671953) 5'-monophosphate (IMP) and guanosine (B1672433) 5'-monophosphate (GMP). ajinomoto.com.myramenchemistry.com This synergy means that the perceived taste intensity of the mixture is significantly greater than the sum of the intensities of its individual components. ajinomoto.com.my For example, the presence of a small amount of IMP, which may be tasteless on its own, can enhance the umami taste sensitivity to glutamate by as much as 15-fold. pnas.org
The molecular basis for this synergy lies in a cooperative binding mechanism at the T1R1/T1R3 receptor. pnas.org While L-glutamate binds deep within the hinge region of the T1R1 Venus flytrap domain, 5'-ribonucleotides bind to a separate, adjacent site near the opening of the VFD. nih.govpnas.org The binding of the nucleotide acts as a positive allosteric modulator; it does not activate the receptor on its own but stabilizes the closed, active conformation of the VFD that is induced by L-glutamate. nih.govpnas.org This stabilization enhances the receptor's response to glutamate, leading to a more robust and prolonged signal and, consequently, a greatly amplified umami taste. pnas.orgramenchemistry.com
Site-directed mutagenesis studies have identified specific amino acid residues within the T1R1 subunit that are crucial for binding either L-glutamate or the nucleotides, confirming their distinct binding sites. nih.gov This molecular mechanism explains a long-observed culinary practice of combining glutamate-rich ingredients (like seaweed) with nucleotide-rich foods (like dried bonito flakes or shiitake mushrooms) to create a powerful savory flavor. ramenchemistry.com
| Ligand | Essential Binding Residues on T1R1 | Mechanism of Action |
|---|---|---|
| L-Glutamate | S172, D192, Y220, E301 | Binds to the hinge region of the Venus flytrap domain, inducing a conformational change to an active state. nih.gov |
| Inosine 5'-monophosphate (IMP) | H71, R277, S306, H308 | Binds near the opening of the Venus flytrap domain, stabilizing the active conformation induced by L-glutamate. nih.gov |
Biochemical Basis of Saltiness Enhancement by Glutamate Salts
In addition to providing umami taste, L-glutamate salts like monoammonium L-glutamate can enhance the perception of saltiness. oup.com This property is particularly relevant for creating palatable low-sodium foods, as adding glutamate can help reduce the required amount of sodium chloride without sacrificing flavor. healthline.comnih.gov
The biochemical basis for this enhancement is multifaceted. Firstly, monosodium L-glutamate (MSG) itself can possess a minor salty taste component in addition to its predominant umami quality. oup.com Sensory evaluation studies suggest that the enhancement of saltiness is partly due to a "fusion" of this inherent salty-like property of MSG with the saltiness of sodium chloride. oup.comresearchgate.net
| Study Focus | Key Finding | Proposed Mechanism | Reference |
|---|---|---|---|
| Sensory Evaluation | Addition of MSG to low-salt soups enhanced perceived saltiness and palatability. | Fusion of the salty-like property of MSG with the saltiness of NaCl. | oup.com |
| Neuroimaging (fNIRS) | MSG enhanced hemodynamic response in brain regions related to central gustatory processing when mixed with NaCl. | Perceived enhancement of saltiness occurs at the neural processing level in the brain. | researchgate.net |
| Food Application Studies | MSG addition can allow for sodium reduction in foods by strengthening the salty and savory flavor. | Synergistic effect of the umami taste strengthens the balance with other tastes, including saltiness. | nih.gov |
| Receptor-Level Association | The saltiness of MSG is associated with G-protein-coupled receptors. | Receptor-level interactions enhance the perception of saltiness. | nih.gov |
Emerging Research Avenues and Future Directions for Monoammonium L Glutamate
Integration of Artificial Intelligence and Machine Learning in Glutamate (B1630785) Research
The convergence of artificial intelligence (AI) and machine learning (ML) with glutamate research is opening new frontiers in understanding its complex roles in biological systems. These computational tools are being leveraged to analyze vast datasets, predict molecular interactions, and model complex neurological processes with unprecedented accuracy and efficiency.
One of the key areas where AI is making a significant impact is in the study of glutamate's role in neurodegenerative diseases. For instance, machine learning algorithms have been employed to analyze peripheral plasma D-glutamate levels to differentiate between healthy individuals and patients with mild cognitive impairment or Alzheimer's disease. Studies have shown that lower plasma D-glutamate levels are associated with cognitive impairment, and ML models can use this data to assist in early diagnosis. Similarly, in schizophrenia research, machine learning has been used to analyze variations in neuroactive amino acid levels, including L-glutamate, and other synaptic elements in post-mortem brain tissue. These approaches have revealed molecular signatures that can discriminate between individuals with schizophrenia and healthy controls, underscoring the potential of AI in dissecting the complex pathophysiology of this disorder.
Beyond diagnostics, AI is instrumental in developing sophisticated computational models of glutamatergic synapses. These models can simulate the intricate dynamics of glutamate release, diffusion, and uptake by transporters, providing insights into how these processes influence synaptic transmission and neuronal firing patterns. By incorporating detailed models of glutamate receptors, such as NMDA and AMPA receptors, researchers can investigate the impact of receptor location and function on synaptic strength and plasticity, which are fundamental to learning and memory.
The application of AI and machine learning in glutamate research is still in its early stages, but its potential is vast. Future research will likely focus on developing more sophisticated and predictive models of glutamate signaling in both healthy and diseased states. The integration of multi-omics data with clinical information through AI will be crucial for personalized medicine approaches in treating glutamate-related neurological and psychiatric disorders.
Exploration of Novel Biocatalytic Systems for L-Glutamate Conversion
The industrial production of L-glutamate has long been a cornerstone of biotechnology, primarily relying on fermentation processes using microorganisms like Corynebacterium glutamicum. However, ongoing research is focused on developing novel biocatalytic systems to enhance the efficiency, sustainability, and versatility of L-glutamate conversion. These efforts encompass metabolic engineering of microbial strains, discovery and engineering of novel enzymes, and the exploration of alternative feedstocks.
Metabolic Engineering for Enhanced L-Glutamate Production:
A significant area of research involves the rational metabolic engineering of C. glutamicum to improve L-glutamate yields. Strategies include knocking out genes that divert carbon flow to byproducts, such as alanine (B10760859), and optimizing the expression of key enzymes in the glutamate synthesis pathway. For instance, researchers have focused on enhancing the activity of glutamate dehydrogenase, which is crucial for the conversion of α-ketoglutarate to L-glutamate. Concurrently, reducing the activity of α-ketoglutarate dehydrogenase, which competes for the same precursor, has been shown to be an effective strategy.
Recent studies have demonstrated that a combination of these strategies can lead to substantial increases in L-glutamate production. For example, a multi-faceted approach involving the reduction of byproduct formation, optimization of ribosome-binding sites to fine-tune enzyme expression, enhancement of glutamate transport, and optimization of fermentation conditions resulted in a 41.2% increase in L-glutamic acid production in a laboratory setting.
Beyond C. glutamicum, other microorganisms are being explored as potential platforms for L-glutamate production. The thermotolerant and methylotrophic bacterium Bacillus methanolicus has shown promise for producing L-glutamate from methanol, an alternative carbon source. Research on this bacterium has focused on characterizing key enzymes involved in L-glutamate synthesis and degradation, such as glutamate dehydrogenase (GDH) and glutamate synthase (GOGAT), to inform metabolic engineering strategies.
Enzyme Engineering and Novel Biocatalytic Routes:
The discovery and engineering of enzymes with improved catalytic properties are central to advancing biocatalytic systems for L-glutamate conversion. For example, L-glutamate oxidase (LGOX), which catalyzes the oxidative deamination of L-glutamate to α-ketoglutarate, is a target for protein engineering. Through techniques like error-prone PCR and site-saturation mutagenesis, researchers have developed LGOX variants with significantly enhanced enzymatic activity, which can be used in whole-cell biocatalyst systems for the production of α-ketoglutarate.
Similarly, glutamate dehydrogenases are being engineered for applications beyond L-glutamate synthesis. By altering the substrate specificity of these enzymes, researchers are creating biocatalysts for the synthesis of non-natural amino acids. For instance, a glutamate dehydrogenase from Acinetobacter tandoii was successfully engineered to synthesize L-homoalanine, a valuable building block for chiral drugs.
Researchers are also exploring novel biocatalytic routes for the synthesis of L-glutamate derivatives. A recent study reported four different biocatalytic approaches for the synthesis of α-benzyl L-glutamate, an important building block in peptide synthesis. These routes involved the use of various enzymes, including proteases, lipases, and esterases, to achieve selective chemical transformations.
| Biocatalytic Strategy | Organism/Enzyme | Key Improvement/Application |
| Metabolic Engineering | Corynebacterium glutamicum | Increased L-glutamate production by 41.2% through pathway optimization. |
| Alternative Feedstock Utilization | Bacillus methanolicus | Production of L-glutamate from methanol. |
| Enzyme Engineering | L-glutamate oxidase (LGOX) | 90% higher enzymatic activity for α-ketoglutarate production. |
| Novel Biocatalyst Development | Engineered Acinetobacter tandoii glutamate dehydrogenase | Synthesis of L-homoalanine with a 99.9% yield. |
| Biocatalytic Synthesis of Derivatives | Proteases, Lipases, Esterases | Synthesis of α-benzyl L-glutamate with up to 81% yield. |
Advanced Materials Science Applications Utilizing Monoammonium L-Glutamate as a Building Block
This compound, and more broadly L-glutamic acid, are emerging as versatile building blocks in advanced materials science, particularly in the development of biocompatible and biodegradable polymers for biomedical applications. The inherent properties of L-glutamic acid, including its chirality, functionality (two carboxylic acid groups and one amino group), and biological origin, make it an attractive monomer for creating sophisticated materials.
Poly(L-glutamic acid) and its Derivatives in Drug Delivery and Tissue Engineering:
Poly(L-glutamic acid) (PGA) is a synthetic polypeptide that has garnered significant attention for its use in drug delivery systems. PGA-based nanomaterials are biocompatible, biodegradable, and non-immunogenic, making them excellent carriers for therapeutic agents, especially in cancer therapy. The carboxyl groups in the side chains of PGA provide ample opportunities for chemical conjugation with various drugs and targeting moieties.
Researchers have developed PGA-based nanoparticles and micelles to encapsulate and deliver hydrophobic drugs, such as cisplatin (B142131) and other platinum-based chemotherapeutics. These nanocarriers can improve the solubility of the drugs, prolong their circulation time, and enhance their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
In tissue engineering, L-glutamic acid is being incorporated into biodegradable elastomers to create scaffolds that support cell growth and tissue regeneration. For example, L-glutamic acid has been integrated into poly(glycerol sebacate) (PGS) networks. The formation of peptide bonds within the polymer matrix can retard the degradation rate of PGS, making it more suitable for applications where a longer-lasting scaffold is required. Similarly, L-glutamic acid has been used to synthesize poly(xylitol glutamate sebacate) (PXGS) bioelastomers. The incorporation of glutamic acid was found to improve the flexibility and hydrophilicity of the material, making it a promising candidate for various biomedical applications.
Synthesis of Novel Glutamate-Based Polymers:
The synthesis of high-molecular-weight and structurally controlled PGA-based polymers is an active area of research. Techniques such as the ring-opening polymerization of γ-protected L-glutamate N-carboxyanhydrides are commonly used to produce well-defined PGAs. These methods allow for the synthesis of polymers with controlled molecular weights and architectures, such as brush polymers, which may have unique properties for applications like unimolecular polymeric nanomedicine.
Furthermore, L-glutamic acid is being copolymerized with other amino acids, such as L-aspartic acid, to create copolymers with tailored properties. These copolymers can offer advantages over homopolymers, such as improved control over the degradation rate.
The versatility of L-glutamic acid as a monomer is also being exploited in the creation of poly(ester amide)s, which combine the favorable mechanical properties of polyamides with the biodegradability of polyesters. These materials hold great potential for a wide range of medical applications.
| Material | Key Features | Potential Applications |
| Poly(L-glutamic acid) (PGA) Nanomaterials | Biocompatible, biodegradable, non-immunogenic. | Drug delivery systems for cancer therapy. |
| Poly(glycerol sebacate (B1225510) glutamate) (PGSE) | Retarded degradation rate due to peptide bonds. | Tissue engineering scaffolds. |
| Poly(xylitol glutamate sebacate) (PXGS) | Improved flexibility and hydrophilicity. | Biomedical elastomers. |
| High-Molecular-Weight PGA Brush Polymers | Controlled architecture and high molecular weight. | Unimolecular polymeric nanomedicine. |
| Poly(L-glutamic acid-co-L-aspartic acid) | Tunable degradation rates. | Drug delivery and tissue engineering. |
Q & A
Q. What are the primary methods for synthesizing Monoammonium L-glutamate, and how do they differ in experimental design?
this compound is synthesized via microbial fermentation using Corynebacterium glutamicum or related strains optimized for high glutamate yields . Experimental design involves selecting carbon sources (e.g., glucose or molasses), nitrogen regulation, and pH control to maximize ammonium incorporation. Fermentation is preferred over chemical synthesis (e.g., acrylonitrile-based methods) due to lower environmental impact and higher enantiomeric purity . Strain engineering, such as deregulating the TCA cycle or enhancing glutamate exporter genes, is critical for scalability .
Q. How can researchers quantify this compound in complex matrices, and what validation steps are required?
High-performance thin-layer chromatography (HPTLC) and enzymatic assays (e.g., glutamate dehydrogenase-coupled NADH detection) are standard for quantification . Validation requires spike-recovery experiments (85–110% recovery) and cross-method verification (e.g., HPLC vs. potentiometric flow injection analysis) to address matrix interference . For cell culture studies, microdialysis paired with mass spectrometry ensures sensitivity in low-concentration extracellular environments .
Q. What in vitro models are suitable for studying the neurobiological effects of this compound?
HT22 hippocampal neurons and SY5Y neuroblastoma cells are widely used to assess glutamate-induced excitotoxicity. Experimental protocols involve exposing cells to 5–25 mmol/L this compound for 24–48 hours, monitoring viability via MTT/CCK-8 assays, and validating morphological changes using phase-contrast microscopy . Dose-response curves must account for batch-specific variations in glutamate purity .
Advanced Research Questions
Q. How can discrepancies in glutamate receptor binding data be resolved when studying this compound?
Contradictions often arise from differences in receptor subtype specificity (e.g., NMDA vs. metabotropic receptors) or buffer composition (e.g., Mg²⁺ interference). To address this:
Q. What strategies mitigate interference from sodium ions in glutamate quantification assays?
Sodium ions can skew potentiometric and enzymatic assays due to ionic strength effects. Mitigation includes:
- Pre-treatment with ion-exchange resins to remove Na⁺.
- Using sodium-independent enzymes (e.g., glutamate oxidase from Streptomyces spp.).
- Calibration curves constructed in Na⁺-containing mock matrices to correct for matrix effects .
Q. How do regulatory standards (e.g., CODEX) influence experimental design for food additive applications?
CODEX STAN 192-1995 specifies purity thresholds (e.g., ≤0.1% heavy metals) and mandates identity tests (specific rotation: +24.5° to +25.5°). Researchers must integrate these into quality control protocols, including ICP-MS for metal analysis and polarimetry for enantiomeric validation . Documentation must align with ISO 17025 for regulatory compliance .
Q. What advanced techniques resolve structural ambiguities in this compound crystallization?
Single-crystal X-ray diffraction (SC-XRD) and solid-state NMR are used to characterize polymorphs and hydration states. For example, monohydrate vs. anhydrous forms exhibit distinct diffraction peaks at 2θ = 12.8° and 15.3°. Computational modeling (DFT) further predicts stability under varying humidity .
Methodological Best Practices
- Strain Optimization : Use CRISPR-Cas9 for targeted gene knockouts (e.g., odhA to block α-ketoglutarate dehydrogenase) to enhance glutamate flux .
- Data Reproducibility : Include internal controls (e.g., magnesium L-glutamate) in neurotoxicity assays to distinguish compound-specific effects .
- Regulatory Alignment : Reference FDA 21 CFR §172.320 and EFSA E 624 guidelines for food additive studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
